3-Phenoxybenzyl 2-(4-(2-methyl-1-propenyl)phenyl)-2-methylpropyl ether
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Overview
Description
3-Phenoxybenzyl 2-(4-(2-methyl-1-propenyl)phenyl)-2-methylpropyl ether is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex molecular structure, which includes phenoxybenzyl and methylpropenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-(2-methyl-1-propenyl)phenyl)-2-methylpropyl ether typically involves the reaction of 3-phenoxybenzyl alcohol with 2-(4-(2-methyl-1-propenyl)phenyl)-2-methylpropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as distillation or chromatography to ensure its quality.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzyl 2-(4-(2-methyl-1-propenyl)phenyl)-2-methylpropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Phenoxybenzyl 2-(4-(2-methyl-1-propenyl)phenyl)-2-methylpropyl ether has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Phenoxybenzyl 2-(4-(2-methyl-1-propenyl)phenyl)-2-methylpropyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Phenothrin: A synthetic pyrethroid insecticide with a similar structure, known for its insecticidal properties.
Cypermethrin: Another pyrethroid insecticide with a comparable mechanism of action.
Deltamethrin: A highly potent pyrethroid insecticide used in agriculture and public health.
Uniqueness
3-Phenoxybenzyl 2-(4-(2-methyl-1-propenyl)phenyl)-2-methylpropyl ether is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, sets it apart from other similar compounds.
Properties
CAS No. |
80853-93-6 |
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Molecular Formula |
C27H30O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[[2-methyl-2-[4-(2-methylprop-1-enyl)phenyl]propoxy]methyl]-3-phenoxybenzene |
InChI |
InChI=1S/C27H30O2/c1-21(2)17-22-13-15-24(16-14-22)27(3,4)20-28-19-23-9-8-12-26(18-23)29-25-10-6-5-7-11-25/h5-18H,19-20H2,1-4H3 |
InChI Key |
XVTLXEVRHXKZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
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